molecular formula C12H16ClFN2O2 B6277824 methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride CAS No. 2763750-89-4

methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B6277824
CAS No.: 2763750-89-4
M. Wt: 274.7
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Description

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H15FN2O2·HCl It is a derivative of benzoic acid, featuring a fluorine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride typically involves the esterification of 3-fluoro-5-(piperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields a methoxy derivative.

    Hydrolysis: The major product is 3-fluoro-5-(piperazin-1-yl)benzoic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(1-piperazinyl)benzoate
  • 5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole
  • 2-[(2R,5S)-1-(3-Fluoro-4-methylbenzyl)-5-methyl-2-piperazinyl]ethanol

Uniqueness

Methyl 3-fluoro-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the specific positioning of the fluorine atom and the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

2763750-89-4

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.7

Purity

95

Origin of Product

United States

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